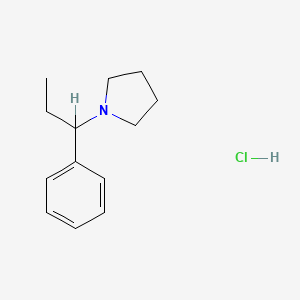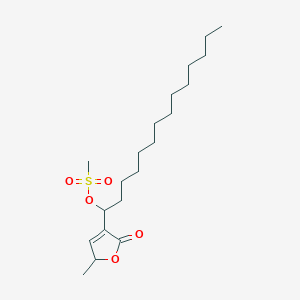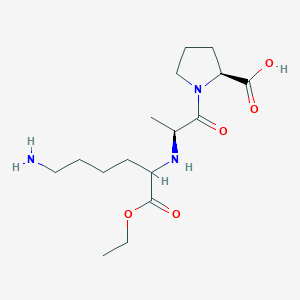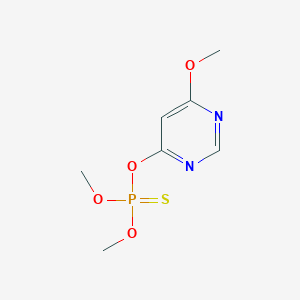
2-Methylheptane-2,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylheptane-2,6-diol is an organic compound with the molecular formula C8H18O2 It is a branched-chain diol, meaning it has two hydroxyl groups (-OH) attached to its carbon chain
准备方法
Synthetic Routes and Reaction Conditions
2-Methylheptane-2,6-diol can be synthesized through several methods. One common approach involves the hydroformylation of 2-methyl-1-heptene, followed by hydrogenation. The hydroformylation reaction introduces a formyl group (-CHO) to the double bond, which is then reduced to a hydroxyl group (-OH) during hydrogenation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These reactions are carried out under controlled conditions, including high pressure and temperature, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Methylheptane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
科学研究应用
2-Methylheptane-2,6-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methylheptane-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with active sites of enzymes or binding to receptor sites. These interactions can modulate biological pathways and result in various physiological effects.
相似化合物的比较
Similar Compounds
2-Methylhexane-2,6-diol: Similar structure but with one less carbon atom.
2-Methylheptane-2,5-diol: Similar structure but with hydroxyl groups on different carbon atoms.
2-Methylheptane-2,4-diol: Another isomer with hydroxyl groups on different carbon atoms.
Uniqueness
2-Methylheptane-2,6-diol is unique due to its specific arrangement of hydroxyl groups, which influences its chemical reactivity and interactions. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
73304-48-0 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
2-methylheptane-2,6-diol |
InChI |
InChI=1S/C8H18O2/c1-7(9)5-4-6-8(2,3)10/h7,9-10H,4-6H2,1-3H3 |
InChI 键 |
IOMHEFJNPZANMF-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)


![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)

![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)








